Mogroside III A1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

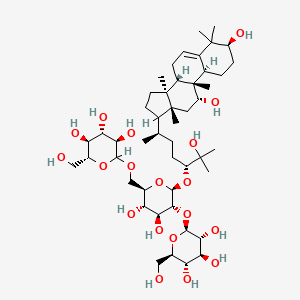

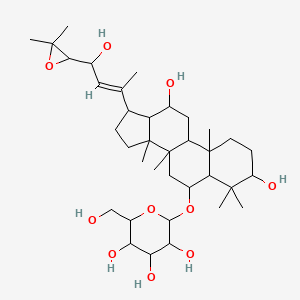

Mogroside III A1 is a triterpenoid glycoside and a nonsugar sweetener . It is isolated from the extracts of Luo Han Guo . Mogrosides are sweeter than sucrose and exhibit antioxidant, antidiabetic, and anticancer activities .

Synthesis Analysis

The biosynthesis of mogrosides involves a multi-gene vector harboring 6 mogrosides biosynthesis genes . The process of preparation of Mogroside III E from a biotransformed mogroside mixtures has been reported . The metabolites of mogrosides in normal rats and drug-metabolizing-enzyme-induced rats have been identified and semiquantified .

Molecular Structure Analysis

The molecular formula of Mogroside III A1 is C48H82O19 . The molecular weight is 963.2 g/mol . The IUPAC name, InChI, InChIKey, Canonical SMILES, and Isomeric SMILES are also available .

Chemical Reactions Analysis

Mogrosides undergo biotransformation processes . The effects of structural difference and drug-metabolizing-enzyme induction on their metabolism in vivo have been studied .

Physical And Chemical Properties Analysis

Mogroside III A1 has a molecular weight of 963.2 g/mol . It has 13 hydrogen bond donors and 19 hydrogen bond acceptors . The compound has 14 rotatable bonds . The exact mass and monoisotopic mass are 962.54503038 g/mol .

科学的研究の応用

Natural Sweetener Development

Mogroside III A1, derived from the monk fruit, is primarily known for its application as a natural sweetener. It’s a healthier alternative to sugar and artificial sweeteners due to its low-caloric content and high sweetness profile . This compound is particularly beneficial for individuals with diabetes or those monitoring their sugar intake.

Antioxidant Formulations

Research indicates that mogrosides, including Mogroside III A1, exhibit significant antioxidant properties . These properties make it a valuable ingredient in developing antioxidant formulations that can help protect cells from oxidative stress, potentially reducing the risk of chronic diseases.

Anti-inflammatory Therapeutics

The anti-inflammatory effects of Mogroside III A1 are being explored for therapeutic applications. Its ability to modulate inflammatory responses suggests potential in treating conditions characterized by inflammation .

Metabolic Engineering

Mogroside III A1 is being produced through metabolic engineering in plants like tobacco and Arabidopsis thaliana. This approach aims to create a sustainable and economical source of the compound, which is otherwise limited in nature .

Glycation Inhibition

The compound’s antiglycation activities are of interest in preventing the formation of advanced glycation end-products (AGEs), which are linked to aging and various diseases, including diabetes and Alzheimer’s .

Blood Glucose Modulation

Studies have shown that mogrosides can help in blood glucose modulation, making Mogroside III A1 a candidate for inclusion in supplements or medications aimed at managing blood sugar levels .

Flavor Enhancement

Beyond sweetness, Mogroside III A1 can enhance flavors in food products. Its use in flavor enhancement is due to its complex taste profile, which can improve the overall palatability of food and beverages .

Biotechnological Tool Development

The production and study of Mogroside III A1 are advancing biotechnological tools. For instance, the development of in-fusion based gene stacking strategies for mogrosides synthesis is a step forward in plant biotechnology .

作用機序

Target of Action

It is known that mogroside iii a1 exhibits antioxidant, antidiabetic, and anticancer activities , suggesting that it may interact with targets related to these biological processes.

Mode of Action

Its antioxidant, antidiabetic, and anticancer activities suggest that it may interact with its targets to modulate these biological processes .

Biochemical Pathways

Given its known biological activities, it is likely that it affects pathways related to oxidative stress, glucose metabolism, and cell proliferation .

Result of Action

Its known biological activities suggest that it may have antioxidant effects, modulate glucose metabolism, and inhibit cell proliferation .

Action Environment

It is known that mogroside iii a1 is a natural product extracted from the fruit of siraitia grosvenorii , suggesting that its production and activity may be influenced by the growth conditions of this plant.

Safety and Hazards

Mogroside III A1 should be handled with care to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Personal protective equipment, including chemical impermeable gloves and chemical safety goggles, should be used . In case of accidental release, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

将来の方向性

Mogrosides, including Mogroside III A1, are widely used as high-value natural zero-calorie sweeteners that exhibit an array of biological activities . They allow for vegetable flavor breeding by modern molecular biotechnology . The heterologous biosynthesis of mogrosides in cucumber and tomato has been achieved, paving the way for vegetable flavor improvement .

特性

IUPAC Name |

(3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(3R,6R)-6-[(3S,8S,9R,10R,11R,13R,14S)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O19/c1-21(22-15-16-46(6)28-12-10-23-24(11-13-29(51)44(23,2)3)48(28,8)30(52)17-47(22,46)7)9-14-31(45(4,5)61)66-43-40(67-42-39(60)36(57)33(54)26(19-50)64-42)37(58)34(55)27(65-43)20-62-41-38(59)35(56)32(53)25(18-49)63-41/h10,21-22,24-43,49-61H,9,11-20H2,1-8H3/t21-,22?,24-,25-,26-,27-,28+,29+,30-,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41?,42+,43+,46+,47-,48+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDDXYRAMQRKPDO-MQMWZZRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)O)C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4CC[C@@]5([C@@]4(C[C@H]([C@@]6([C@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O)C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

963.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mogroside III A1 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,6-Dimethoxypyridin-3-yl)oxy]acetic acid](/img/structure/B1436140.png)

![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine trihydrochloride](/img/structure/B1436141.png)

![4-(3,4-Dihydroxyphenyl)-7-hydroxy-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B1436150.png)

![2-(4-Cyanophenyl)-N,N-bis(3-methylbutyl)-3-(3-pyrrolidin-1-ylpropyl)imidazo[1,2-a]pyridine-6-carboxamide;hydrochloride](/img/structure/B1436154.png)